molecular formula C13H11N5OS B2485230 N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-15-9

N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2485230
CAS RN: 2034396-15-9
M. Wt: 285.33
InChI Key: HYQSATBQCOWBCO-UHFFFAOYSA-N
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Description

“N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions. For instance, a series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The thiadiazole ring is the bioisostere of pyrimidine and oxadiazole .


Chemical Reactions Analysis

Thiadiazole derivatives have been found to inhibit the viability of certain cancer cells . The most potent inhibitor appeared to be a compound bearing a specific group at the position 5 of the thiadiazole ring .


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Fluorophores and Visible Light Organophotocatalysts

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes the compound , have been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds have been used to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Anti-Inflammatory Properties

Compounds similar to “N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown significant inhibition of albumin denaturation .

Anti-Fibrosis Activity

Some compounds related to the one have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Antiviral Activity

The replacement of certain parts of similar compounds with simple primary, secondary, and aryl amines has significantly enhanced their antiviral activity .

Fungicidal Activity

There is ongoing research into the fungicidal activity of compounds similar to "N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" .

Future Directions

Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across various cancer models . There is an urgent need to develop novel, more effective anticancer therapeutics . Therefore, the future research direction could involve further investigation into the anticancer potential of thiadiazole derivatives, including “N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”.

properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSATBQCOWBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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